molecular formula C14H32Sn2 B14650500 (Ethene-1,1-diyl)bis(triethylstannane) CAS No. 52750-80-8

(Ethene-1,1-diyl)bis(triethylstannane)

Cat. No.: B14650500
CAS No.: 52750-80-8
M. Wt: 437.8 g/mol
InChI Key: FTZZMBUOJRMRLH-UHFFFAOYSA-N
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Description

(Ethene-1,1-diyl)bis(triethylstannane) is an organotin compound featuring a central ethene (C=C) core symmetrically substituted with two triethylstannane (Sn(C₂H₅)₃) groups. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and organic synthesis due to their tunable reactivity and stability .

Properties

CAS No.

52750-80-8

Molecular Formula

C14H32Sn2

Molecular Weight

437.8 g/mol

IUPAC Name

triethyl(1-triethylstannylethenyl)stannane

InChI

InChI=1S/6C2H5.C2H2.2Sn/c7*1-2;;/h6*1H2,2H3;1H2;;

InChI Key

FTZZMBUOJRMRLH-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C(=C)[Sn](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethene-1,1-diyl)bis(triethylstannane) can be synthesized through the reaction of ethene-1,1-diyl with triethylstannane under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where ethene-1,1-diyl is reacted with triethylstannane in the presence of a palladium catalyst and a suitable base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of (ethene-1,1-diyl)bis(triethylstannane) may involve large-scale palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Ethene-1,1-diyl)bis(triethylstannane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert the stannane groups to their corresponding stannyl hydrides.

    Substitution: The triethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, alkoxides, or amines can be used to substitute the triethylstannane groups.

Major Products

    Oxidation: Stannic derivatives with higher oxidation states.

    Reduction: Stannyl hydrides.

    Substitution: Compounds with new functional groups replacing the triethylstannane groups.

Scientific Research Applications

(Ethene-1,1-diyl)bis(triethylstannane) has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and mechanical properties.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.

    Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism by which (ethene-1,1-diyl)bis(triethylstannane) exerts its effects involves the formation and cleavage of carbon-tin bonds. The compound can act as a source of triethylstannyl groups, which can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the interaction of the triethylstannyl groups with other reactants or catalysts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfur-Containing Analogs

Compounds like [2-(4-Isopropylphenyl)ethene-1,1-diyl]bis(p-tolylsulfane) (7gb) and [2-(Naphthalen-2-yl)ethene-1,1-diyl]bis(phenylsulfane) (7ja) () demonstrate the versatility of the ethene-1,1-diyl scaffold with sulfur-based substituents.

  • Synthesis : These derivatives are synthesized via NiCl₂·6H₂O/Cs₂CO₃-catalyzed coupling of bromoalkenes with thiols, achieving yields >70% in 2 hours .
  • Stability : Sulfur substituents enhance thermal stability compared to alkyl/aryl groups, as evidenced by their characterization via ¹H/¹³C NMR and HRMS .

Key Contrast : Unlike triethylstannane groups, sulfur substituents reduce electrophilicity at the ethene core, limiting their utility in cross-coupling reactions compared to tin-based analogs.

Aromatic Ether and Nitro Derivatives

4,4'-(Ethene-1,1-diyl)bis(methoxybenzene) () and its nitro derivative 4,4'-(2-nitroethene-1,1-diyl)bis(methylbenzene) (1h, ) highlight the role of electron-donating/withdrawing groups:

  • Synthesis : Methoxybenzene derivatives are synthesized via Pd(0)-catalyzed cross-coupling (88% yield) , while nitro derivatives require nitration with tert-butyl nitrite (60% yield) .
  • Electronic Effects : Methoxy groups donate electron density to the ethene core (¹H NMR δ = 6.66–7.20 ppm ), whereas nitro groups withdraw electron density (¹H NMR δ = 7.11–7.40 ppm ).
  • Reactivity : Nitro-substituted analogs exhibit higher electrophilicity, enabling participation in cyclization and redox reactions .

Key Contrast: Triethylstannane groups likely confer greater radical stability and catalytic activity than methoxy/nitro substituents, aligning with the known behavior of organotin compounds in Stille couplings .

Boronate Ester Derivatives

Compounds like (2-(4-methoxyphenyl)ethene-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) () feature boron-based substituents:

  • Synthesis : These are prepared via borylation reactions, with structures confirmed by ¹¹B NMR (δ = 25–30 ppm, typical for sp²-hybridized boron) .
  • Applications : Boronate esters are pivotal in Suzuki-Miyaura cross-couplings due to their air stability and compatibility with aqueous conditions.

Key Contrast : Triethylstannane groups are more nucleophilic than boronate esters, favoring transmetalation in Stille couplings over Suzuki reactions .

Nitrogen-Containing Analogs

4,4'-(Ethene-1,1-diyl)bis(N,N-dimethylaniline) () incorporates dimethylamino groups:

  • Electronic Properties: The amino groups donate electron density, shifting ¹H NMR signals upfield (δ ≈ 6.5–7.0 ppm) compared to electron-withdrawing substituents.
  • Applications : Such derivatives are used in optoelectronics and as redox-active ligands .

Key Contrast: Tin-based analogs are less π-conjugated but offer superior catalytic versatility in organometallic transformations .

Comparative Data Table

Compound Class Example Structure Synthesis Yield Key NMR Data (¹H/¹³C) Applications
Sulfur-containing () [2-(Naphthalen-2-yl)ethene-1,1-diyl]bis(phenylsulfane) 70–85% δ 7.20–7.80 (aromatic) Ligands, materials science
Aromatic Ether () 4,4'-(Ethene-1,1-diyl)bis(methoxybenzene) 88% δ 6.66–7.20; ¹³C 157.9 (C-O) Organic synthesis
Boronate Ester () (2-(4-methoxyphenyl)ethene-1,1-diyl)bis(dioxaborolane) N/A ¹¹B δ 25–30 Cross-coupling reactions
Nitro Derivative () 4,4'-(2-nitroethene-1,1-diyl)bis(methylbenzene) 60% δ 7.11–7.40; ¹³C 151.0 (C-NO₂) Redox chemistry

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